molecular formula C9H18ClN B13838917 3-Di-N-propylamino-1-propyne Hydrochloride

3-Di-N-propylamino-1-propyne Hydrochloride

Cat. No.: B13838917
M. Wt: 175.70 g/mol
InChI Key: JUPAEMCGZSIAOT-UHFFFAOYSA-N
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Description

3-Di-N-propylamino-1-propyne Hydrochloride: is a chemical compound with the molecular formula C9H17N·HCl and a molecular weight of 175.699 g/mol . It is also known by its IUPAC name N-propyl-N-prop-2-ynylpropan-1-amine hydrochloride . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Di-N-propylamino-1-propyne Hydrochloride typically involves the reaction of propargyl bromide with di-n-propylamine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Di-N-propylamino-1-propyne Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Di-N-propylamino-1-propyne Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Di-N-propylamino-1-propyne Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • N,N-Dipropyl-2-propyn-1-amine
  • Propargyldipropylamine
  • Dipropyl propargyl amine

Comparison: 3-Di-N-propylamino-1-propyne Hydrochloride is unique due to its specific structural features, such as the presence of both propyl and propyne groups. This structural uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

N-propyl-N-prop-2-ynylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1H,5-9H2,2-3H3;1H

InChI Key

JUPAEMCGZSIAOT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC#C.Cl

Origin of Product

United States

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